molecular formula C16H32Sn B14277514 Di(but-2-en-2-yl)(dibutyl)stannane CAS No. 162733-44-0

Di(but-2-en-2-yl)(dibutyl)stannane

Cat. No.: B14277514
CAS No.: 162733-44-0
M. Wt: 343.1 g/mol
InChI Key: XEAAPAZKBPFPCV-UHFFFAOYSA-N
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Description

Di(but-2-en-2-yl)(dibutyl)stannane is an organotin compound featuring a central tin atom bonded to two but-2-en-2-yl (unsaturated alkenyl) groups and two butyl (saturated alkyl) groups. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and biocidal agents. However, specific data on the synthesis, reactivity, and industrial use of this compound are scarce in publicly available literature.

Properties

CAS No.

162733-44-0

Molecular Formula

C16H32Sn

Molecular Weight

343.1 g/mol

IUPAC Name

bis(but-2-en-2-yl)-dibutylstannane

InChI

InChI=1S/2C4H9.2C4H7.Sn/c4*1-3-4-2;/h2*1,3-4H2,2H3;2*3H,1-2H3;

InChI Key

XEAAPAZKBPFPCV-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(C(=CC)C)C(=CC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(but-2-en-2-yl)(dibutyl)stannane typically involves the reaction of but-2-en-2-yl and dibutyl groups with a tin precursor. One common method is the reaction of dibutyltin dichloride with but-2-en-2-yl magnesium bromide under an inert atmosphere. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the tin compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Di(but-2-en-2-yl)(dibutyl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di(but-2-en-2-yl)(dibutyl)stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Di(but-2-en-2-yl)(dibutyl)stannane involves its interaction with molecular targets through its tin-carbon bonds. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved include nucleophilic attack on the tin center and subsequent rearrangement or substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

The following analysis compares Di(but-2-en-2-yl)(dibutyl)stannane with structurally related organotin compounds, focusing on substituent effects, applications, and hazards.

Structural and Functional Differences

Compound Name CAS Number Substituents Key Structural Features
This compound Not available Two but-2-en-2-yl, two butyl Unsaturated alkenyl groups may enhance reactivity in radical or addition reactions.
Dibutyl stannane 1002-53-5 Two butyl, two hydrogen Simpler structure; Sn-H bonds confer reducing properties.
Tributylfluoro-stannane polymers 27615-98-1 Tributyl, fluoro, polymeric Fluorine substituents increase thermal stability; used in specialized polymers.
Tributyltin hydride 688-73-3 Three butyl, one hydrogen Common reagent in organic synthesis for radical reactions.

Physicochemical Properties

  • Reactivity : The unsaturated butenyl groups in this compound may increase susceptibility to oxidation or addition reactions compared to fully saturated analogs like dibutyl stannane.
  • Solubility : Alkenyl substituents could reduce solubility in polar solvents relative to fluorine-containing stannanes (e.g., tributylfluoro-stannane polymers), which exhibit lipophilicity .

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